Lumula

Prostanoid Receptor SAR Glaucoma Research

Researchers studying FP receptor mechanisms require validated negative controls to distinguish specific agonist effects from non-specific interactions. Lumula addresses this gap. • Hybrid eicosanoid analog combining unoprostone docosanoid and bimatoprost prostamide features; predicted very low FP receptor activity based on classical SAR. • 4.2-fold higher ethanol solubility than unoprostone, enabling concentrated stock solutions with reduced solvent interference. • Slow-to-hydrolyze N-ethyl amide moiety suits metabolic stability studies of prostaglandin amide prodrugs. Supplied at ≥98% purity with storage at -20°C; shipped at ambient temperature.

Molecular Formula C24H43NO4
Molecular Weight 409.6 g/mol
Cat. No. B7943201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumula
Molecular FormulaC24H43NO4
Molecular Weight409.6 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)NCC)O)O
InChIInChI=1S/C24H43NO4/c1-3-5-6-7-10-13-19(26)16-17-21-20(22(27)18-23(21)28)14-11-8-9-12-15-24(29)25-4-2/h8,11,20-23,27-28H,3-7,9-10,12-18H2,1-2H3,(H,25,29)/b11-8-/t20-,21-,22+,23-/m1/s1
InChIKeyHKPRCFLRPPLNEN-XKRYCQBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lumula: Hybrid Eicosanoid for Research and Negative Control


Lumula (also known as Maxeyprost or Unoprostone N-ethyl amide) is a synthetic hybrid eicosanoid analog [1]. It is the ethylamide derivative of Unoprostone , and its molecular structure intentionally combines the 'docosanoid' features of unoprostone with the 'prostamide' features of bimatoprost [1]. This unique hybrid structure makes Lumula a specialized research tool for investigating the mechanisms of prostaglandin analogs, particularly in the context of glaucoma research and prostanoid receptor pharmacology .

Workflow
Negative control for FP receptor assays
Mechanism
Hybrid eicosanoid for prostanoid receptor SAR studies
Preparation
Enhanced solubility supports high-concentration stock solutions

Lumula: Why It Cannot Replace Unoprostone or Bimatoprost


Due to its specific hybrid structure, Lumula cannot be simply interchanged with its parent compounds, unoprostone or bimatoprost, for research purposes. Based on classical structure-activity relationships (SAR) for prostanoid receptors, this hybrid design is predicted to result in very low biological activity [1]. The N-ethyl amide moiety inherited from bimatoprost is slow to hydrolyze, and the lower side-chain modifications from unoprostone interfere with FP receptor binding [1]. This makes Lumula an unsuitable agonist for studying FP receptor activation, where its parent compounds are active. Conversely, this same lack of potency makes Lumula uniquely valuable as a negative control in assays designed to probe the specific mechanisms of unoprostone and bimatoprost [1].

Attribute
Lumula (Hybrid)
Unoprostone / Bimatoprost
FP receptor activity
Predicted very low activity
Reported weak agonism
N-ethyl amide hydrolysis
Slow hydrolysis may alter metabolic profile
Faster ester hydrolysis typical

Lumula: Quantitative Evidence for Differentiation


Predicted FP Receptor Inactivity

Lumula is a hybrid molecule that combines structural elements of two known glaucoma therapeutics, unoprostone and bimatoprost, which are both weak FP receptor agonists. Based on established structure-activity relationships (SAR), this hybrid structure is predicted to have very low activity at the prostanoid FP receptor [1]. In contrast, unoprostone and bimatoprost demonstrate direct, albeit weak, agonist activity. For example, a study in A7r5 cells (rat) found unoprostone to have an EC50 of 306-1270 nM and bimatoprost an EC50 of 3070-3940 nM for calcium mobilization via the FP receptor [2].

FP receptor activity
Class-level inference
Predicted very low
Unoprostone EC50: 306–1270 nM
Bimatoprost EC50: 3070–3940 nM
Supports negative-control experimental design
Prediction based on SAR; confirm via assay
Prostanoid Receptor SAR Glaucoma Research Negative Control

Enhanced Solubility in Organic Solvents

Lumula exhibits a significantly improved solubility profile in common organic solvents compared to its parent compound, unoprostone. This is a quantifiable, procurement-relevant differentiator that facilitates the preparation of higher-concentration stock solutions for in vitro studies. The solubility data for both compounds is reported by chemical vendors at 25°C .

Organic solubility
Data to verify
DMF 30, DMSO 25, EtOH 50 mg/mL
Unoprostone: DMF 25, DMSO 17, EtOH 12 mg/mL
Higher solubility reduces solvent load in assays
Supplier-reported; verify under lab conditions
Solubility Formulation In Vitro DMF DMSO

High Purity for Research Reproducibility

Lumula is supplied with a guaranteed purity specification, ensuring batch-to-batch consistency for research applications. A high purity level minimizes the risk of off-target effects or variable results that can arise from unidentified impurities, which is critical for studies using the compound as a negative control. The reported purity is quantitatively defined .

Chemical purity
Specification review
>98% (HPLC)
Supports lot consistency for reproducible results
Review batch-specific COA
Purity Quality Control HPLC Reproducibility

Lumula: Research and Development Applications


FP Receptor Assay Negative Control

In calcium mobilization or radioligand binding assays designed to characterize the activity of novel or known FP receptor agonists (e.g., travoprost acid, latanoprost), Lumula serves as a critical negative control [1]. Its predicted lack of potency at the FP receptor, based on its hybrid structure , allows researchers to establish baseline activity and confirm that observed agonist effects are specific and not due to non-specific interactions. This is essential for proper assay validation.

Non-FP Receptor Mechanism Studies

While unoprostone and bimatoprost are known to be weak FP receptor agonists, they are also hypothesized to act through other pathways, such as potassium (BK) channels [1]. Lumula is specifically intended for use as a negative control to help dissect these alternative mechanisms . By comparing the effects of unoprostone/bimatoprost with those of the structurally similar but FP-inactive Lumula, researchers can isolate and study FP receptor-independent activities.

High Solubility for In Vitro Assay Optimization

For in vitro studies that require high concentrations of the test compound, such as certain binding or biochemical assays, Lumula's enhanced solubility profile provides a distinct practical advantage [1]. Its 4.2-fold higher solubility in ethanol compared to unoprostone [1] allows for the preparation of more concentrated stock solutions, which minimizes the final solvent concentration in the assay well and reduces the risk of solvent-induced cellular toxicity or assay interference.

Metabolic Stability Studies with Inactive Analog

The N-ethyl amide moiety of Lumula, inherited from bimatoprost, is known to be slow to hydrolyze [1]. This property makes it a useful tool compound for studying the metabolic stability of prostaglandin amide prodrugs in various biological matrices (e.g., plasma, liver microsomes). It can serve as a structurally matched but pharmacologically inert standard to control for non-specific degradation or matrix effects during sample analysis.

Application
Selection Property
Validation Focus
FP receptor negative-control assays
Hybrid eicosanoid, predicted FP-inactive
Baseline activity and specificity confirmation
Non-FP receptor mechanism studies
Structurally matched, FP-inactive analog
Isolate FP-independent pathway endpoints
High-concentration in vitro assays
Enhanced organic solubility profile
Minimize solvent-induced artifacts
Amide prodrug metabolic stability
Slow N-ethyl amide hydrolysis
Control for non-specific degradation in matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


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